Cisatracurio besilato

Descripción general

Descripción

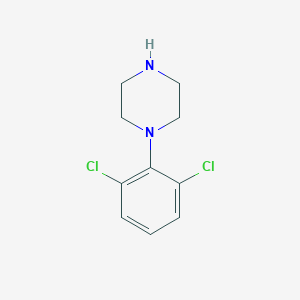

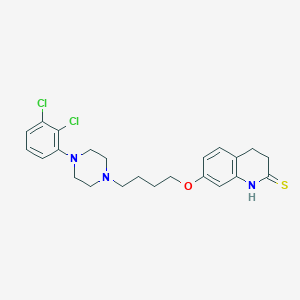

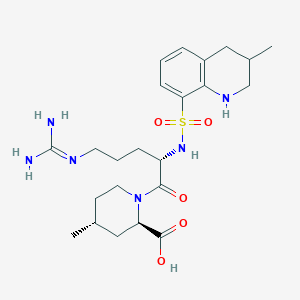

Cisatracurio besilato es un agente bloqueador neuromuscular no despolarizante que pertenece a la clase de los bencilisoquinolínicos. Se utiliza comúnmente como relajante muscular esquelético para facilitar la intubación traqueal, proporcionar relajación muscular durante la cirugía y ayudar en la ventilación mecánica . This compound es el isómero R-cis-R-cis de atracurio y es conocido por su duración de acción intermedia y su menor liberación de histamina en comparación con atracurio .

Aplicaciones Científicas De Investigación

Cisatracurio besilato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los agentes bloqueadores neuromusculares y sus interacciones con otras sustancias químicas.

Biología: Los investigadores lo utilizan para investigar los mecanismos de transmisión neuromuscular y los efectos de los agentes bloqueadores sobre la función muscular.

Mecanismo De Acción

Cisatracurio besilato ejerce sus efectos uniéndose de forma competitiva a los receptores colinérgicos en la placa terminal motora, antagonizando la acción de la acetilcolina . Esto da como resultado un bloqueo competitivo de la transmisión neuromuscular, lo que lleva a la relajación muscular. El compuesto experimenta eliminación de Hofmann, un proceso independiente de la función hepática y renal, lo que lo hace adecuado para pacientes con insuficiencia orgánica .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cisatracurium besylate acts on cholinergic receptors, blocking neuromuscular transmission . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine . It is an R-cis-R-cis isomer of atracurium and has approximately 3 times its neuromuscular blocking potency . Compared to atracurium, cisatracurium besylate produces a lower degree of histamine release .

Cellular Effects

Cisatracurium besylate has a significant impact on various types of cells and cellular processes. It influences cell function by blocking neuromuscular transmission, which is crucial for muscle contraction . This blockade can affect cell signaling pathways, gene expression, and cellular metabolism, although the specific details of these effects are complex and may vary depending on the cell type and context.

Molecular Mechanism

The mechanism of action of cisatracurium besylate involves binding competitively to cholinergic receptors on the motor end-plate . This antagonizes the action of acetylcholine, resulting in blockade of neuromuscular transmission . This action can be reversed by acetylcholinesterase inhibitors such as neostigmine .

Temporal Effects in Laboratory Settings

The effects of cisatracurium besylate can change over time in laboratory settings. For instance, the onset of neuromuscular blockade among ICU patients was found to be slower compared to patients undergoing elective surgery . The cumulative doses of cisatracurium were significantly higher in the ICU group .

Dosage Effects in Animal Models

In animal models, the effects of cisatracurium besylate can vary with different dosages. For instance, in cats, cisatracurium was found to be more potent than atracurium in all preclinical studies . Bolus injections of high multiples of the 95% effective neuromuscular-blocking dose did not produce histamine-like cardiovascular effects or increase plasma histamine concentrations .

Metabolic Pathways

Cisatracurium besylate is involved in several metabolic pathways. It is metabolized primarily through Hofmann degradation in the liver . Approximately 80% of the drug is metabolized in this way, with 10-15% excreted unchanged .

Subcellular Localization

Given its mechanism of action, it is likely that it is localized at the neuromuscular junction, where it binds to cholinergic receptors on the motor end-plate .

Métodos De Preparación

La síntesis de cisatracurio besilato implica varios pasos. Un método incluye la condensación de 1,5-pentanodiol con ácido 3-bromopropiónico en presencia de ácido p-toluensulfónico, seguida de deshidrobromación usando trietilamina para producir 1,5-pentametileno diacrilato . Este intermedio luego se somete a reacciones adicionales para obtener this compound. Los métodos de producción industrial se centran en optimizar el rendimiento, la tasa de conversión y la pureza del producto, a menudo involucrando cromatografía en columna para la resolución .

Análisis De Reacciones Químicas

Cisatracurio besilato experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: Las reacciones de reducción pueden alterar su estructura química, afectando su potencia y eficacia.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

Cisatracurio besilato se compara con otros agentes bloqueadores neuromusculares como atracurio, vecuronio y rocuronio. En comparación con atracurio, this compound tiene una menor liberación de histamina y una mayor potencia . Vecuronium y rocuronio también son agentes no despolarizantes, pero difieren en su inicio y duración de acción. La característica única de this compound es su eliminación de Hofmann, que proporciona una ventaja en pacientes con función orgánica comprometida .

Compuestos similares incluyen:

Atracurio: Una mezcla de diez isómeros, incluido cisatracurio.

Vecuronium: Otro agente bloqueador neuromuscular no despolarizante con una estructura química diferente.

Rocuronium: Conocido por su rápido inicio de acción y duración intermedia.

Propiedades

Número CAS |

96946-42-8 |

|---|---|

Fórmula molecular |

C59H77N2O15S+ |

Peso molecular |

1086.3 g/mol |

Nombre IUPAC |

benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1 |

Clave InChI |

GLLXELVDCIFBPA-MLPUUEHESA-M |

SMILES isomérico |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

SMILES canónico |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Apariencia |

White to Off-White Solid |

melting_point |

90-93°C |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(1R,1'R,2R,2'R)-2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium Benzenesulfonate; Cisatracurium Besilate; Nimbex; 51W89; 3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-verat |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cisatracurium Besylate?

A: Cisatracurium Besylate is a non-depolarizing neuromuscular blocking agent. It competitively binds to nicotinic acetylcholine receptors at the neuromuscular junction. [] This prevents acetylcholine from binding, thus inhibiting muscle contraction and causing paralysis.

Q2: Does Cisatracurium Besylate cross the blood-brain barrier?

A: Due to its high molecular weight and polarity, Cisatracurium Besylate does not cross the blood-brain barrier. [] Therefore, it does not directly affect consciousness or pain perception.

Q3: What is the molecular formula and weight of Cisatracurium Besylate?

A: The molecular formula of Cisatracurium Besylate is C63H82N2O12S2. It has a molecular weight of 1111.4 g/mol. []

Q4: Are there any known incompatibilities of Cisatracurium Besylate with other drugs during Y-site administration?

A: Yes, Cisatracurium Besylate demonstrates incompatibility with certain drugs during Y-site administration. Cefoperazone is incompatible at all tested concentrations of Cisatracurium Besylate. Furthermore, incompatibility was observed with 14 drugs, including many cephalosporins, at concentrations of 2 and 5 mg/mL, and with 12 drugs at 5 mg/mL. []

Q5: How is Cisatracurium Besylate metabolized and eliminated?

A: Unlike some other neuromuscular blocking agents, Cisatracurium Besylate primarily undergoes Hofmann elimination in the body. [, ] This process is independent of liver or kidney function, making it a suitable choice for patients with organ impairment.

Q6: How does age affect the pharmacodynamics of Cisatracurium Besylate?

A: Studies in pediatric populations demonstrate that the potency of Cisatracurium Besylate, as measured by ED50 and ED95, remains consistent between infants and children during balanced anesthesia. [] In older adults, research indicates that aging itself does not significantly influence the pharmacodynamics of a single injection of Cisatracurium Besylate. []

Q7: Does the presence of liver dysfunction affect the pharmacodynamics of Cisatracurium Besylate?

A: Yes, studies demonstrate that in patients with severe liver dysfunction (Child-Pugh Classification B or C), the maximum blockade effect of Cisatracurium Besylate is lower, and the onset time is longer compared to patients with normal liver function. [] This suggests that dosage adjustments might be necessary for patients with severe liver dysfunction to achieve adequate neuromuscular blockade.

Q8: Are there any animal models used to study the effects of Cisatracurium Besylate?

A: Yes, rabbits have been used as animal models to investigate the impact of Cisatracurium Besylate on brain activity using quantitative pharmaco-electroencephalography (QPEEG). Studies show that the drug can decrease the power percentage and amplitudes of β1- and β2-band of QPEEG. [] Further research showed that the drug increased the power percentage of α1-band and α2-band of QPEEG in rabbits. []

Q9: Can Cisatracurium Besylate cause phlebitis?

A: Yes, though less common than with Atracurium, there have been documented cases of phlebitis associated with peripheral intravenous administration of Cisatracurium Besylate, particularly after prolonged infusion periods. [] The acidic nature of the drug is a suspected contributing factor.

Q10: What analytical techniques are commonly used to determine the concentration of Cisatracurium Besylate in pharmaceutical preparations?

A: Capillary electrophoresis with electrochemiluminescence detection has been successfully employed for the simultaneous determination of Cisatracurium Besylate and its degradation products in pharmaceutical formulations. [] This method offers high sensitivity, speed, and cost-effectiveness.

Q11: Can you elaborate on other analytical techniques employed for the determination of Cisatracurium Besylate?

A: Apart from capillary electrophoresis, first-derivative synchronous spectrofluorimetry has also been validated for the simultaneous determination of Cisatracurium Besylate and propofol in biological fluids. [] This method exhibits high sensitivity, permitting quantification even at low concentrations in plasma samples.

Q12: Are there any direct thin-layer chromatographic methods available for the enantioselective determination of Cisatracurium Besylate?

A: Yes, researchers have developed a rapid and cost-effective densitometric thin-layer chromatographic method for the enantioseparation of Atracurium Besylate and quantitative determination of its chiral switching isomer, Cisatracurium Besylate, using l-(+)-tartaric acid as a chiral mobile phase additive. []

Q13: How is the quality of Cisatracurium Besylate controlled during its synthesis?

A: Process improvements in the synthesis of Cisatracurium Besylate have been achieved to ensure its quality and purity. Researchers optimized the Michael addition reaction of R-tetrahydropapaverine base with pentane-1,5-diyldiacrylate, followed by quaternization with methyl benzenesulfonate, to achieve a yield of 65% with 99% purity. []

Q14: How does Cisatracurium Besylate compare to other neuromuscular blocking agents like Rocuronium and Vecuronium?

A: Compared to Rocuronium, Cisatracurium Besylate may have a slightly slower onset of action but exhibits a longer duration. [, ] In contrast to Vecuronium, it has a shorter duration of action and is less likely to cause histamine release. [, ]

Q15: What are the advantages of using Mivacurium chloride over Cisatracurium Besylate in otolaryngology surgery?

A: Studies show that Mivacurium chloride, when compared to Cisatracurium Besylate in otolaryngology surgery, offers faster postoperative recovery, has a lower impact on hemodynamics, and results in fewer adverse reactions. [] It also lacks the cumulative effect of neuromuscular blockade.

Q16: What are potential areas for future research on Cisatracurium Besylate?

A: Further investigation into the potential anti-cancer effects of Cisatracurium Besylate, particularly in combination with other chemotherapeutic agents, is warranted. Additionally, exploration of alternative delivery methods, such as targeted drug delivery systems, could potentially enhance its efficacy and minimize side effects. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

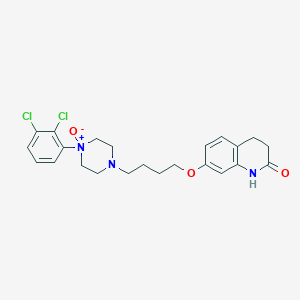

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)